G-749

Übersicht

Beschreibung

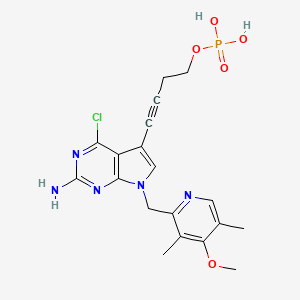

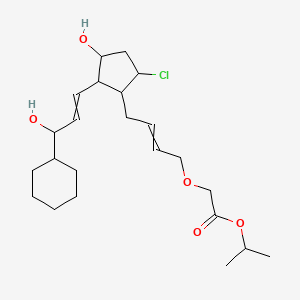

G-749 is a novel and potent FLT3 inhibitor with IC50 of 0.4 nM, 0.6 nM, and 1 nM for FLT3 (WT), FLT3 (D835Y), and Mer, respectively . It shows lower potency against other tyrosine kinases .

Synthesis Analysis

This compound was designed and synthesized using a structure-based drug design approach . It displayed potent inhibition of FLT3-WT and FLT3-D835Y mutants with biochemical IC50 values of 0.4 and 0.6 nM, respectively .

Molecular Structure Analysis

The molecular structure of this compound is complex, and it was designed to inhibit the FLT3 kinase effectively . It has been shown to inhibit the autophosphorylation of FLT3 with IC50 values of 0.4 and 0.6 nM for WT-FLT3 kinase and D835Y-FLT3 mutants, respectively .

Chemical Reactions Analysis

This compound is an ATP-competitive inhibitor of wild-type FLT3 . It inhibits the autophosphorylation of FLT3, thereby inhibiting the proliferation of acute myeloid leukemia (AML) and inducing apoptosis .

Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C25H25BrN6O2, and its molecular weight is 521.41 . It is insoluble in water and ethanol but is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Behandlung der akuten myeloischen Leukämie (AML)

G-749 ist ein FLT3-Kinase-Inhibitor, der ursprünglich als Behandlung für die akute myeloische Leukämie (AML) entwickelt wurde. Er wurde 2018 von der US-amerikanischen Arzneimittelbehörde (FDA) als Orphan Drug eingestuft {svg_1} {svg_2}. Die IC50-Werte für die FLT3-Kinase des niedermolekularen Inhibitors this compound wurden für die WT-FLT3-Kinase und die D835Y-FLT3-Mutanten mit 0,4 bzw. 0,6 nM angegeben {svg_3}.

Überwindung der Arzneimittelresistenz bei AML

This compound kann die Arzneimittelresistenz bei der Behandlung von AML überwinden. Es zeigt mehrere wünschenswerte Eigenschaften, um andere Arzneimittelresistenzen zu überwinden, die durch Patientenplasma, FLT3-Liganden und Stromazellen vermittelt werden {svg_4}.

Hemmung der TAM-Rezeptor-Tyrosinkinase-Familie

Einige FLT3-Kinase-Inhibitoren sind duale Kinase-Inhibitoren, die die TAM-Rezeptor-Tyrosinkinase-Familie (Tyro3, Axl, Mer) hemmen und zur Behandlung von soliden Tumoren wie nicht-kleinzelligem Lungenkrebs (NSCLC) und triple-negativem Brustkrebs (TNBC) eingesetzt werden {svg_5}.

Behandlung von soliden Tumoren

AXL fördert die Metastasierung, die Unterdrückung der Immunantwort und die Arzneimittelresistenz bei NSCLC und TNBC. This compound, ein potenzieller TAM-Rezeptor-Tyrosinkinase-Inhibitor, hemmt die Phosphorylierung von AXL bei nanomolarer Konzentration (IC 50 = 20 nM) effektiv {svg_6}.

Behandlung von Darmkrebs

This compound hat das Potenzial, die Tumorgenese effektiv zu hemmen, indem es TYRO3 über regulierte intramembrane Proteolyse sowohl in vitro als auch in vivo abbaut. Es hemmt den Signalweg, der mit der Zellproliferation in den Darmkrebszelllinien HCT15 und SW620 sowie in Tumor-Xenograft-Mausmodellen assoziiert ist {svg_7}.

Überwindung der Arzneimittelresistenz bei Darmkrebs

This compound reduzierte die Lebensfähigkeit von Darmkrebszelllinien in einer konzentrationsabhängigen Weise signifikant und förderte den Abbau des TYRO3-Proteins durch den Prozess der regulierten intramembranen Proteolyse (RIP) {svg_8}.

Wirkmechanismus

Target of Action

G-749, also known as denfivontinib, is a potent inhibitor of the Fms-like tyrosine receptor kinase (FLT3) and the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family . These kinases play crucial roles in normal hematopoiesis and leukemogenesis, and their aberrant activation is implicated in the pathogenesis of acute myeloid leukemia (AML) and solid cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .

Mode of Action

This compound is an ATP-competitive inhibitor that effectively inhibits the phosphorylation of FLT3 and AXL at nanomolar concentrations . It shows potent and sustained inhibition of both the wild type FLT3 and its mutants, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L . This inhibition leads to the suppression of aberrant signaling activation of several pathways, thereby inhibiting the proliferation of AML and inducing apoptosis .

Biochemical Pathways

The inhibition of FLT3 and AXL by this compound affects several biochemical pathways. These include the Ras/mitogen-activated protein kinase, Janus kinase/signal transducer and activator of transcription (STAT) 5, and protein kinase B (AKT) pathways . The suppression of these pathways eventually induces transformation and tumorigenesis in hematopoietic cells and suppresses normal myeloid differentiation .

Result of Action

The inhibition of FLT3 and AXL by this compound results in significant antileukemic activity. It has been shown to reduce the viability of leukemia cells and promote apoptosis . In animal models, oral administration of this compound has led to complete tumor regression and increased life span .

Action Environment

This compound has been shown to retain its inhibitory potency in various environments that often confer drug resistance. These include the presence of patient plasma, a surge in FLT3 ligand, and stromal protection

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Eigenschaften

IUPAC Name |

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1457983-28-6 | |

| Record name | G-749 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denfivontinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denfivontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []

ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []

ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []

ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []

ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []

ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

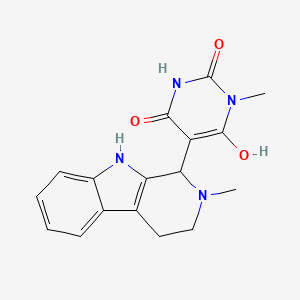

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)propanamide](/img/structure/B611942.png)

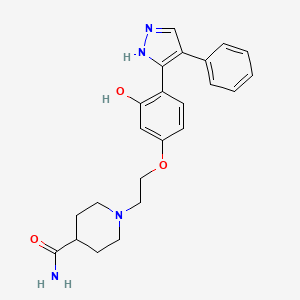

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

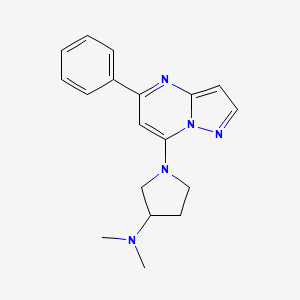

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B611956.png)